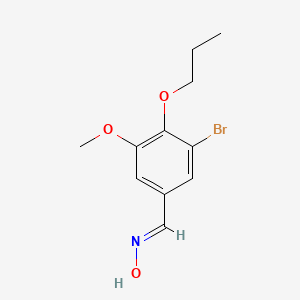![molecular formula C21H19N5O3 B5554821 N-(2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B5554821.png)
N-(2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,4-triazol-3-yl}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of complex organic molecules that typically exhibit a broad range of biological activities. Compounds with similar structures have been synthesized and characterized to explore their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of similar complex organic compounds often involves novel and efficient methods, including one-pot multi-component condensation reactions. For example, Shaabani et al. (2009) developed a method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives using aromatic diamine, Meldrum's acid, and isocyanide in high yields without any catalyst or activation (Shaabani et al., 2009). This approach highlights the potential methodologies that could be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical reactivity and physical properties. Single crystal X-ray diffraction is a common method used to determine the molecular structure of compounds. For instance, Marjani et al. (2013) synthesized a compound and confirmed its structure using IR, 1H and 13C NMR spectroscopy, microanalyses, and X-ray single crystal structure determination, showing the importance of these techniques in molecular structure analysis (Marjani et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often explore the reactivity of specific functional groups to create new chemical entities with desired properties. Balewski et al. (2021) obtained a guanidine derivative through a reaction involving carbamothioyl benzamide, aniline, mercury(II) chloride, and triethylamine in anhydrous dimethylformamide, highlighting the synthetic routes that can be explored for similar complex molecules (Balewski et al., 2021).
Physical Properties Analysis
The physical properties of compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined through experimental methods and computational studies. For example, Odame et al. (2020) synthesized a compound and characterized it by spectroscopy, microanalysis, and single crystal X-ray diffractometry, which helps in understanding the physical properties of similar complex molecules (Odame et al., 2020).
Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed new synthetic routes to create benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against influenza A virus (H5N1), which highlights the potential for developing new antiviral agents (Hebishy, Salama, & Elgemeie, 2020). Additionally, benzamide derivatives have been synthesized as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), showing a dose-dependent decrease in plasma desaturation index in mice (Uto et al., 2009).
Catalytic Processes
The platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, including benzamide, has been reported, offering a high-yield synthesis route for N-ethylbenzamide and similar compounds (Wang & Widenhoefer, 2004). This process illustrates the versatility of benzamide in catalytic reactions, providing a pathway to synthesize a wide range of amide compounds efficiently.
Chemical Reactions and Material Synthesis
A novel one-pot synthesis method for tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives has been developed, showcasing an unexpected approach for creating complex molecular structures from simple precursors, which could have implications for the design of new materials with specific properties (Shaabani et al., 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-[3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1H-1,2,4-triazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c27-19(14-6-2-1-3-7-14)22-12-10-17-23-18(25-24-17)11-13-26-20(28)15-8-4-5-9-16(15)21(26)29/h1-9H,10-13H2,(H,22,27)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICFYWSDAHGKMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NC(=NN2)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1H-1,2,4-triazol-5-yl]ethyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-methylbenzenesulfonamide](/img/structure/B5554757.png)

![ethyl 2-[(phenoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5554763.png)
![2-benzyl-N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5554769.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide](/img/structure/B5554782.png)


![2-methyl-8-{[3-(methylthio)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5554810.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5554812.png)

![4-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5554836.png)

![2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5554850.png)